Q2XV9Xhy8D
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Overview
Description
The compound (2S)-2-[(3-Methoxyphenoxy)methyl]oxirane (Q2XV9Xhy8D) is an organic molecule with the molecular formula C10H12O3 It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3-Methoxyphenoxy)methyl]oxirane typically involves the reaction of 3-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of (2S)-2-[(3-Methoxyphenoxy)methyl]oxirane can be achieved through a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(3-Methoxyphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles such as amines , thiols , and alcohols can be used under mild conditions to open the oxirane ring
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted ethers: Formed through nucleophilic substitution
Scientific Research Applications
(2S)-2-[(3-Methoxyphenoxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (2S)-2-[(3-Methoxyphenoxy)methyl]oxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(3-Methoxyphenoxy)methyl]oxirane: is similar to other oxirane-containing compounds such as and .
Glycidyl ethers: These compounds also contain an oxirane ring and are used in similar applications.
Epoxides: A broader class of compounds that include oxirane rings and are widely used in organic synthesis .
Properties
CAS No. |
250778-97-3 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2S)-2-[(3-methoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O3/c1-11-8-3-2-4-9(5-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
UCGYCLBMTBEQQM-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC(=CC=C1)OC[C@@H]2CO2 |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CO2 |
Origin of Product |
United States |
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